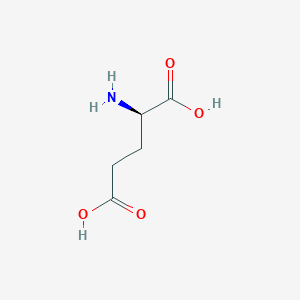

DL-Glutamic acid

Description

Properties

IUPAC Name |

2-aminopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

49717-32-0 | |

| Record name | Poly(γ-glutamic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49717-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0046987 | |

| Record name | DL-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | DL-Glutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000052 [mmHg] | |

| Record name | DL-Glutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-65-2, 56-86-0, 6893-26-1, 25513-46-6 | |

| Record name | Glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Glutamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206301 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GLUTAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-glutamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Glutamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glutamic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-glutamic acid monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyglutamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUTAMIC ACID, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61LJO5I15S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of D Glutamic Acid

Enzymatic Synthesis Mechanisms

The primary route for D-glutamic acid synthesis in bacteria is through the enzymatic conversion of its L-enantiomer, a reaction catalyzed by the enzyme glutamate (B1630785) racemase. nih.govasm.org Some bacteria can also synthesize D-glutamate from D-alanine and α-ketoglutarate via D-amino acid transaminase. portlandpress.comkyoto-u.ac.jp

Role of Glutamate Racemase (EC 5.1.1.3)

Glutamate racemase (MurI) is a cofactor-independent enzyme that catalyzes the stereoinversion of L-glutamate to D-glutamate. nih.govportlandpress.com This enzyme is essential for the growth of many bacteria, including Escherichia coli and Mycobacterium tuberculosis, as it is the sole provider of D-glutamate for peptidoglycan synthesis. asm.orgwikipedia.org In some bacteria, such as Bacillus subtilis and Bacillus anthracis, two glutamate racemase genes, racE and yrpC (or racE1 and racE2), exist, providing functional redundancy. asm.orgnih.gov

Glutamate racemase employs a "two-base" catalytic mechanism. nih.gov This mechanism involves two cysteine residues in the active site that act as acid/base catalysts. ebi.ac.uknih.gov In the conversion of L-glutamate to D-glutamate, one cysteine thiolate deprotonates the α-carbon of the substrate, forming a carbanionic intermediate. nih.gov The other cysteine thiol then protonates the intermediate on the opposite face to yield D-glutamate. ebi.ac.uknih.gov The carboxylates of conserved aspartate and glutamate residues are also important for catalysis by activating the cysteine thiols. ebi.ac.ukresearchgate.net

The crystal structure of glutamate racemase reveals that it typically consists of two compact α/β fold domains. portlandpress.comnih.govresearchgate.net The quaternary structure can vary between species, with some existing as monomers (e.g., in E. coli) and others as dimers (e.g., in Aquifex pyrophilus and Bacillus anthracis). nih.govportlandpress.com The active site is located in a deep pocket formed by conserved residues. nih.gov In dimeric forms, the active site can be formed by residues from both monomers. nih.govnih.gov

Studies on glutamate racemase from various bacteria have provided insights into its functional characteristics. For example, in Bacillus anthracis, the two isozymes, RacE1 and RacE2, exhibit similar but not identical steady-state kinetic properties and active site features. nih.govasm.org The enzyme from Streptococcus mutans has been characterized as a mixture of dimeric and monomeric forms with specific kinetic parameters. peerj.com

The expression of glutamate racemase genes is subject to regulation. In E. coli, the murI gene (also known as glr or dga) expression is regulated, and its overexpression can affect cell proliferation. tandfonline.comunam.mx In Bacillus subtilis, the two racemase genes, racE and yrpC, are differentially expressed. racE is expressed in both rich and minimal media, while yrpC expression is induced only in minimal medium, where it can compensate for the absence of racE. nih.gov The regulation of glutamate racemase activity is also influenced by the availability of peptidoglycan precursors. unam.mx

De Novo Synthesis Pathways and Precursors

De novo synthesis refers to the creation of complex molecules from simple precursors. wikipedia.org In the context of amino acid biosynthesis, the carbon skeletons are provided by intermediates of glycolysis and the tricarboxylic acid (TCA) cycle. libretexts.org L-glutamate, the precursor for D-glutamate, is synthesized from α-ketoglutarate, a TCA cycle intermediate, through transamination or reductive amination. wikipedia.orgwikipedia.org In astrocytes, de novo synthesis of L-glutamate involves the conversion of glucose to pyruvate, which then enters the TCA cycle. nih.govresearchgate.net

The primary precursor for the synthesis of D-glutamic acid is L-glutamic acid. Bacteria directly generate D-glutamate from L-glutamate using glutamate racemase. nih.gov In some cases, D-glutamate can also be synthesized from α-ketoglutarate and D-alanine by D-amino acid transaminase. portlandpress.com

Chemoenzymatic Synthesis Approaches for D-Glutamic Acid Production

Chemoenzymatic synthesis combines chemical reactions with enzymatic processes to produce target molecules. This approach has been utilized for the production of D-amino acids, including D-glutamic acid. One strategy involves the chemical synthesis of a racemic mixture of DL-glutamic acid, followed by enzymatic resolution. researchgate.netsci-hub.se For instance, N-acetyl-DL-glutamic acid can be subjected to an aminoacylase (B1246476) that selectively hydrolyzes the N-acetyl-L-glutamic acid, leaving the D-enantiomer. researchgate.net Another approach uses an L-aminopeptidase to selectively hydrolyze L-glutamine from a racemic DL-glutamine mixture, allowing for the isolation of D-glutamine, which can then be converted to D-glutamic acid. sci-hub.se Multi-enzyme cascade reactions have also been developed, coupling enzymes like D-amino acid aminotransferase, glutamate racemase, and dehydrogenases for the synthesis of various D-amino acids from α-keto acids. nih.govmdpi.com

Other Enzymatic Degradation Pathways

Beyond the limited action of DDO, other specific enzymatic routes for D-glutamic acid degradation have been identified, particularly in microorganisms.

A novel catabolic pathway was discovered in the marine bacterium Pseudoalteromonas sp. CF6-2. researchgate.netnih.gov This pathway involves two key enzymes:

DgcN , an N-acetyltransferase that converts D-glutamate into N-acetyl-D-glutamate. researchgate.netnih.gov

DgcA , a racemase that then converts N-acetyl-D-glutamate to N-acetyl-L-glutamate, which can be subsequently hydrolyzed to L-glutamate and enter central metabolism. researchgate.netnih.gov

In other bacteria, such as Aerobacter, a specific D-glutamic oxidase has been demonstrated, which directly metabolizes D-glutamic acid to α-ketoglutarate and ammonia (B1221849). tandfonline.com Additionally, enzymes that degrade polymers of D-glutamic acid exist. For example, CapD is a poly-gamma-glutamate depolymerase from Bacillus anthracis that breaks down its protective capsule. nih.govresearchgate.net

Interconversion Dynamics with L-Glutamic Acid

The interconversion between D- and L-glutamic acid is a pivotal dynamic in cellular metabolism, primarily governed by a single enzyme.

The enzyme glutamate racemase (GluR) is central to this process, catalyzing the reversible conversion between the D- and L-enantiomers of glutamate. nih.govmdpi.comnih.gov This function is especially crucial in bacteria, where the enzyme supplies the D-glutamate required for peptidoglycan synthesis. nih.govnih.gov The reaction allows organisms to produce the necessary D-enantiomer from the more common L-glutamate pool.

The regulation of glutamate racemase can be tightly linked to the cell's metabolic state. In Escherichia coli, for instance, the expression of glutamate racemase is significantly activated by UDP-MurNAc-L-alanine, an intermediate in peptidoglycan synthesis. nih.gov This creates a direct feedback mechanism, ensuring that D-glutamate is produced when it is needed for cell wall construction. nih.gov However, this racemase activity is not universal; for example, it was not detected in Rhizobium meliloti. cdnsciencepub.com

Metabolic Flux and Regulatory Networks Involving D-Glutamic Acid

D-glutamic acid is integrated into broader metabolic and regulatory networks that control cellular functions, from cell wall maintenance to stress resistance.

Metabolic flux analysis (MFA) , particularly using 13C-labeling, has provided insights into the flow of carbon through pathways related to D-glutamic acid. Studies on Bacillus licheniformis for the production of poly-γ-glutamic acid (γ-PGA) have shown that genetic modifications can significantly redistribute metabolic fluxes. researchgate.netfrontiersin.orgnih.gov Overexpression of the dltB gene, for example, was found to enhance the flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) and the tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov This shift increases the availability of the precursor α-ketoglutarate and the cofactor NADPH, ultimately boosting the metabolic flux from α-ketoglutarate towards L-glutamate and subsequently D-glutamate for γ-PGA synthesis. frontiersin.orgnih.gov

The metabolism of D-glutamic acid is also under complex regulatory control. In bacteria, D-amino acids, including D-glutamate, are known to act as signaling molecules that can regulate processes such as biofilm disassembly and cell wall remodeling, particularly in stationary phase or under stress conditions. nih.govresearchgate.net The catabolic pathway in Pseudoalteromonas is controlled by a transcriptional regulator named DgcR , which activates the expression of the degradation enzymes. researchgate.netnih.gov In E. coli, the glutamate decarboxylase system, which consumes L-glutamate as part of an acid resistance mechanism, is controlled by a complex regulatory network involving proteins such as GadX and EvgA. harvard.edu

Biological Roles and Physiological Significance of D Glutamic Acid

Role in Prokaryotic Organisms

D-glutamic acid (D-Glu) is a non-standard D-amino acid that plays a fundamental role in the physiology of prokaryotic organisms. frontiersin.orgnih.gov Unlike its L-enantiomer, which is a common constituent of proteins, D-glutamic acid's functions are primarily centered on the bacterial cell wall and related processes that are crucial for bacterial survival, adaptation, and community behavior. nih.govoup.com

D-glutamic acid is an essential and widespread component of peptidoglycan (also known as murein), the macromolecule that forms the bacterial cell wall in both Gram-positive and Gram-negative bacteria. nih.govsigmaaldrich.comwikipedia.org This complex polymer provides structural integrity, maintains cell shape, and protects the bacterium from osmotic lysis. nih.govasm.org The peptide stem of peptidoglycan almost universally contains D-glutamic acid, typically at the second position. oup.comresearchgate.net

The incorporation of D-glutamic acid into the peptidoglycan precursor is a critical cytoplasmic step in cell wall biosynthesis. This reaction is catalyzed by the enzyme UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase, commonly known as MurD. nih.govplos.org MurD is an ATP-dependent enzyme that adds D-glutamic acid to the nucleotide precursor UDP-N-acetylmuramoyl-L-alanine (UMA). nih.govrcsb.orgrcsb.org This forms the dipeptide L-Ala-γ-D-Glu, which is a key intermediate in the assembly of the full pentapeptide stem (L-Ala-γ-D-Glu-meso-A₂pm-D-Ala-D-Ala in E. coli). oup.comebi.ac.uk

The enzymatic reaction is highly specific and follows a proposed ordered kinetic mechanism. oup.complos.org As a member of the Mur ligase family (which also includes MurC, MurE, and MurF), MurD is essential for the proper synthesis of the peptidoglycan peptide stem. nih.govebi.ac.uk Because this pathway is vital for bacteria and absent in eukaryotes, MurD is considered an attractive target for the development of novel antibacterial agents. nih.govubc.ca

Table 1: Key Enzymes in D-Glutamic Acid Metabolism and Incorporation

| Enzyme Name | Abbreviation | Function | Organism Example |

|---|---|---|---|

| UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase | MurD | Catalyzes the ATP-dependent addition of D-glutamic acid to UDP-MurNAc-L-alanine. nih.govplos.org | Escherichia coli, Staphylococcus aureus oup.com |

| Glutamate (B1630785) Racemase | MurI | Converts L-glutamic acid to D-glutamic acid, providing the substrate for MurD. nih.govoup.com | Escherichia coli oup.com |

The presence of D-amino acids, including D-glutamic acid, is fundamental to the structural integrity and strength of the peptidoglycan layer. frontiersin.orgnih.gov This architecture forms a protective exoskeleton around the bacterial cell. nih.gov Beyond providing static strength, the cell wall is a dynamic structure that must be remodeled to allow for cell growth and division. This process, which involves both synthesis and degradation of peptidoglycan, is known as maintaining cell wall plasticity. nih.gov D-amino acids, including D-Glu, are central to this homeostasis, ensuring the wall can be modified without compromising its essential protective function. frontiersin.org

The incorporation of D-amino acids into peptidoglycan provides a significant defense mechanism against external threats. One of the most important advantages is resistance to standard proteases. frontiersin.org Most proteases are stereospecific and designed to cleave peptide bonds between L-amino acids; the presence of D-glutamic acid in the peptide stem makes the cell wall invulnerable to the vast majority of these enzymes. frontiersin.orgnih.gov

Furthermore, D-glutamic acid metabolism has been linked to antibiotic resistance. ottokemi.com For example, in Edwardsiella tarda, elevated levels of glutamate were found in a chloramphenicol-resistant strain, and exogenous glutamate could promote resistance. frontiersin.org In vancomycin-resistant bacteria, alterations in the peptidoglycan stem, which can involve different D-amino acids, are a key resistance mechanism. cdnsciencepub.com The enzymes involved in D-glutamic acid synthesis and incorporation are themselves targets for antibiotics, such as D-cycloserine, which inhibits enzymes involved in D-amino acid processing. nih.gov

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which protect the cells from environmental stresses, including antibiotics. nih.govasm.org D-amino acids have been identified as important signaling molecules that can regulate the formation and disassembly of biofilms. frontiersin.orgnih.govoup.com

While many studies have focused on a mixture of D-amino acids (often D-leucine, D-methionine, D-tyrosine, and D-tryptophan), the principle extends to other D-amino acids as well. nih.gov The general mechanism involves the incorporation of D-amino acids into the cell wall, which can interfere with the anchoring of proteins that form the biofilm matrix. asm.orgmdpi.com For instance, in Bacillus subtilis, D-amino acid treatment was shown to cause the release of amyloid fibers that link cells together, leading to biofilm disassembly. nih.gov Similar inhibitory effects have been observed in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.govasm.org Although the specific, independent role of D-glutamic acid is less detailed than for other D-amino acids, it is part of the broader class of molecules that bacteria can produce and release to control their community structures. frontiersin.orgwikipedia.org However, it should be noted that the effectiveness of D-amino acids on biofilms can be species-specific and dependent on experimental conditions. mdpi.com

Beyond its structural role, D-glutamic acid can also be a key factor in bacterial growth and survival. oup.comwikipedia.org Some bacteria can utilize D-amino acids as a nutrient source. nih.gov A notable example is the bacterium Raoultella ornithinolytica, which was found to grow faster and achieve a greater cell yield when D-glutamate was provided as the sole carbon source compared to L-glutamate. researchgate.netfrontiersin.org This enhanced growth was linked to a significant upregulation of the gene encoding D-amino acid dehydrogenase (DAD), an enzyme that catabolizes D-glutamate. researchgate.netfrontiersin.org

Table 2: Reported Effects of D-Glutamic Acid on Prokaryotic Processes

| Process | Organism(s) | Observed Effect of D-Glutamic Acid | Reference(s) |

|---|---|---|---|

| Peptidoglycan Synthesis | Nearly all bacteria | Essential component incorporated by MurD ligase. | nih.govsigmaaldrich.comoup.com |

| Antibiotic Resistance | Edwardsiella tarda | Exogenous glutamate promoted resistance to chloramphenicol. | frontiersin.org |

| Growth (as Carbon Source) | Raoultella ornithinolytica | Supported faster growth and higher cell yield than L-glutamate. | researchgate.netfrontiersin.org |

| Growth (as Carbon Source) | Pseudomonas aeruginosa | Can be used as a sole carbon source, though to a lesser degree than L-glutamate. | researchgate.netfrontiersin.org |

Interkingdom Signaling and Microbial Community Dynamics

D-glutamic acid, a non-canonical D-amino acid, plays a significant role in the complex communication networks that govern microbial communities. This form of glutamic acid is a key component of the peptidoglycan in bacterial cell walls. nih.govfrontiersin.org Beyond its structural role, bacteria release D-amino acids, including D-glutamic acid, into their environment, where they can act as signaling molecules. nih.govfrontiersin.org This release allows for intercellular communication, influencing behaviors critical for the survival and interaction of diverse microbial populations.

One of the key processes influenced by D-amino acids is quorum sensing (QS), a cell-density-dependent communication system used by bacteria to coordinate group behaviors such as virulence, biofilm formation, and sporulation. nih.govfrontiersin.orgimmunologyresearchjournal.com In Gram-positive bacteria, QS often relies on secreted oligopeptides to activate their corresponding sensors. frontiersin.org Research has shown that substitutions with D-glutamic acid in synthetic peptides can act as potent antagonists to these signaling systems. For instance, in Bacillus cereus, a pathogen that utilizes the PapR peptide for quorum sensing, the substitution of L-glutamic acid with D-glutamic acid in derived peptides resulted in strong inhibitors of the PlcR regulon, which controls virulence factor production. nih.govfrontiersin.org This highlights the crucial role of D-glutamic acid's chirality in modulating these signaling pathways.

The influence of D-amino acids extends to interkingdom signaling, affecting the dynamics between different species within a microbial community. For example, D-glutamic acid can impact the growth and gene expression of other bacteria. Studies on Pseudomonas aeruginosa have shown that D-glutamate can enhance the expression of genes like dadA, particularly in later growth phases. frontiersin.org Furthermore, D-amino acids released by one species can influence the behavior of others, contributing to the structuring of microbial communities and their ecological niches. umu.se This is exemplified by the "fight and flight" strategy of Vibrio cholerae, which releases D-amino acids to both deter competitors and signal for migration to more favorable environments. umu.se The intricate interplay of these signaling molecules helps to shape the composition and function of complex microbial ecosystems. oup.com

Genetic Basis of D-Glutamic Acid Auxotrophy in Bacterial Strains (e.g., Escherichia coli)

D-glutamic acid is an indispensable component of the peptidoglycan layer in the cell walls of both Gram-positive and Gram-negative bacteria. asm.orgnih.gov Bacteria that cannot synthesize this essential amino acid are known as D-glutamic acid auxotrophs and require an external source for survival. The genetic basis for this auxotrophy has been extensively studied in Escherichia coli.

In E. coli, the synthesis of D-glutamic acid is primarily carried out by the enzyme glutamate racemase, which is encoded by the murI gene. researchgate.nettandfonline.commdpi.com This enzyme catalyzes the conversion of L-glutamic acid to its D-enantiomer. A mutation in the murI gene can lead to D-glutamic acid auxotrophy. tandfonline.com For instance, the E. coli strain WM335 is a well-characterized D-glutamate auxotroph that possesses a nonsense mutation in the murI gene. tandfonline.com

However, research has revealed that D-glutamic acid auxotrophy in E. coli can be more complex, involving mutations in more than one gene. Studies on the E. coli WM335 strain have shown that mutations in two distinct genetic loci are responsible for its D-glutamate requirement. asm.orgnih.govnih.gov In addition to the mutation in the dga gene (another designation for a gene involved in D-glutamate metabolism, mapped to 89.8 minutes on the E. coli chromosome), a second gene, gltS, located at 82 minutes, is also implicated. asm.orgnih.govpsu.edu The gltS gene encodes a protein involved in the transport of both D- and L-glutamic acid into the cell. asm.orgnih.gov The WM335 strain was found to have missense mutations in its gltS gene. asm.orgnih.gov To create a D-glutamate auxotroph, it is necessary to sequentially introduce the mutated gltS locus and then the mutated dga/murI locus into the recipient strain. asm.orgnih.gov

The development of D-glutamate auxotrophic strains has practical applications, particularly in the design of live attenuated vaccines. researchgate.netpnas.org By creating double auxotrophs, for example for both D-glutamate and D-alanine, the safety of vaccine strains can be improved, as the probability of reversion to a virulent phenotype is significantly reduced. mdpi.com

Presence and Function in Eukaryotic Systems

Distribution in Mammalian Tissues and Biological Fluids

While D-glutamic acid is not endogenously produced in large amounts by higher mammals, it is nevertheless present in various tissues and biological fluids. hmdb.ca Its presence is partly attributed to the turnover of intestinal microflora, whose cell walls contain significant amounts of D-glutamate, and also from certain dietary sources. hmdb.ca Unlike many other D-amino acids, D-glutamic acid is not a substrate for D-amino acid oxidases, meaning this typical detoxification pathway is not available for its metabolism. hmdb.ca

Free D-glutamate has been detected in mammalian tissues at surprisingly high levels. For example, in the liver, D-glutamate can account for a significant percentage of the total glutamate present. hmdb.ca It has also been identified in human blood. frontiersin.org However, compared to other D-amino acids like D-serine and D-aspartate, the levels of D-glutamate are generally low in most mammalian endocrine tissues. nih.gov

The distribution of D-amino acids, including D-glutamate, varies considerably across different physiological fluids. The highest concentrations are typically found in urine, while the lowest levels are observed in amniotic fluid and cerebrospinal fluid (CSF). nih.gov Studies using sensitive analytical techniques like two-dimensional high-performance liquid chromatography (HPLC) have enabled the precise measurement of D-glutamic acid in various biological samples, including brain tissue, kidney, liver, blood, and urine of both rodents and humans. nih.govmdpi.com In mice, studies comparing wild-type strains with those lacking D-aspartate oxidase (DDO) activity have shown that while D-aspartic acid levels are drastically increased in the absence of DDO, D-glutamic acid levels remain largely unchanged, suggesting that D-glutamate is not a primary substrate for DDO in these animals. nih.govjst.go.jp

Table 1: Distribution of D-Glutamic Acid in Mammalian Systems

| Tissue/Fluid | Relative Concentration | Key Findings | Citations |

| Liver | High | Can constitute a notable fraction of total glutamate. hmdb.ca Not significantly metabolized by D-amino acid oxidase. hmdb.ca | hmdb.ca |

| Blood | Present | Detected in human blood. frontiersin.org | frontiersin.org |

| Endocrine Tissues | Generally Low | Lower concentrations compared to D-aspartate and D-serine. nih.gov | nih.gov |

| Urine | High | Highest levels of free D-amino acids are typically found here. nih.gov | nih.gov |

| Cerebrospinal Fluid | Low | Very low levels detected. nih.gov | nih.gov |

| Amniotic Fluid | Low | Among the lowest levels of D-amino acids. nih.gov | nih.gov |

Neurobiological Functions and Neurotransmitter Modulation

While L-glutamic acid is widely recognized as the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), emerging research suggests that D-glutamic acid also possesses neurobiological functions, particularly in modulating neurotransmitter systems. frontiersin.orgwikipedia.orgrupahealth.com

Interaction with N-Methyl-D-Aspartate (NMDA) Receptors

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory. wikipedia.orgmdpi.comwikipedia.org Activation of the NMDA receptor is unique in that it requires the binding of two co-agonists: glutamate and either glycine (B1666218) or D-serine. wikipedia.orgelifesciences.orgnih.gov D-glutamic acid, along with D-aspartate, can act as an agonist at the glutamate binding site of the NMDA receptor. mdpi.com

The NMDA receptor functions as a "molecular coincidence detector," meaning its ion channel only opens when both the glutamate and co-agonist binding sites are occupied, and the postsynaptic membrane is sufficiently depolarized to remove a magnesium ion (Mg2+) block from the channel pore. wikipedia.org This influx of calcium ions (Ca2+) through the opened channel initiates signaling cascades that are fundamental to synaptic plasticity. mdpi.com While L-glutamate is the principal endogenous agonist, the ability of D-glutamate to also bind to this site suggests a potential modulatory role in NMDA receptor function. mdpi.com Some studies have indicated that D-type amino acids may act as novel neurotransmitters, although the specific role of D-glutamate in neurocognitive function is still being elucidated. mdpi.com

Involvement in Synaptic Plasticity and Cognitive Processes

Given its interaction with NMDA receptors, D-glutamic acid is implicated in the molecular mechanisms underlying synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular models for learning and memory. wikipedia.orgmdpi.comnih.gov The activation of NMDA receptors is a cornerstone of these processes. annualreviews.orgfrontiersin.org

Recent studies have begun to explore the connection between D-glutamic acid levels and cognitive function. For instance, research has shown a significant correlation between serum D-glutamic acid concentrations and cognitive performance. frontiersin.org One study found that D-glutamic acid levels were associated with immediate memory scores. frontiersin.org Furthermore, alterations in plasma D-glutamate levels have been observed in patients with cognitive impairment, suggesting a potential link between D-glutamate metabolism and cognitive health. mdpi.com While the glutamatergic system's role in memory formation is well-established, the specific contribution of D-glutamic acid is an active area of investigation. frontiersin.org The synthesis of glutamate has been shown to increase during learning processes, and disruptions in glutamatergic signaling can impair memory. frontiersin.org

Investigation of Neuroprotective Mechanisms

Recent studies have begun to uncover the neuroprotective potential of D-glutamic acid and the mechanisms through which it may shield neurons from damage. While high concentrations of glutamate can be excitotoxic, leading to neuronal cell death, certain contexts reveal a more complex, and sometimes protective, role for its D-enantiomer.

A study investigating the effects of Apelin-13 on D-glutamic acid-induced excitotoxicity in SH-SY5Y human neuroblastoma cells found that while high doses of D-glutamic acid (10 mM and 20 mM) were cytotoxic, Apelin-13 treatment could mitigate these effects. nih.govresearchgate.net The neuroprotective mechanisms of Apelin-13 in this model involved the modulation of cAMP/PKA and MAPK signaling pathways, an increase in brain-derived neurotrophic factor (BDNF) synthesis, and the suppression of oxidative stress and inflammatory responses. nih.govresearchgate.net This suggests that D-glutamic acid can be a tool to study excitotoxicity and that its harmful effects can be counteracted by activating specific cellular pathways.

Furthermore, research points to the involvement of D-amino acids, including D-glutamate, in modulating the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. mdpi.com The loss of D-glutamate has been suggested to lead to reduced NMDA receptor activation, potentially worsening symptoms in conditions like Alzheimer's disease. mdpi.com This highlights a potential therapeutic avenue where modulating D-glutamate levels could be beneficial. The metabolism of D-glutamate by D-aspartate oxidase (DDO) is a critical regulatory point in this process. mdpi.com

In the context of Parkinson's disease, while L-glutamate excitotoxicity is a known factor in the loss of dopaminergic neurons, the specific role of D-glutamic acid is less clear. nih.gov However, the broader understanding of glutamate transporters and their role in regulating extracellular glutamate levels is crucial for developing neuroprotective strategies. nih.gov

Table 1: Investigated Neuroprotective Mechanisms of D-Glutamic Acid Analogs and Modulators

| Compound/Agent | Model System | Observed Effects | Potential Mechanism | Reference |

|---|---|---|---|---|

| Apelin-13 | SH-SY5Y cells (in vitro) | Mitigated D-glutamic acid-induced cytotoxicity, reduced inflammatory cytokines, increased anti-inflammatory cytokines and BDNF. | Modulation of cAMP/PKA and MAPK signaling pathways, suppression of oxidative stress. | nih.govresearchgate.net |

| D-Glutamate | Alzheimer's Disease (suggested) | Loss may lead to reduced NMDA receptor activation and worsening of symptoms. | Modulation of the NMDA receptor. | mdpi.com |

Endocrine and Neuroendocrine System Involvement

D-amino acids, including D-glutamic acid, have been detected in various endocrine tissues, suggesting their participation in hormonal regulation. nih.gov While D-aspartate has been more extensively studied for its role in the hypothalamus-pituitary-gonadal axis, the presence of D-glutamic acid in these tissues implies a potential, albeit less understood, function. nih.govnih.govnih.gov

Research indicates that D-amino acids are found in the pineal gland, hypothalamus, pituitary gland, pancreas, adrenal gland, and testis. nih.gov D-glutamic acid, in particular, is considered a modulator of hormonal secretion. medchemexpress.com Although its concentration is generally lower than other D-amino acids like D-aspartate and D-serine in these tissues, its presence is consistent. nih.gov

L-glutamate is a major excitatory neurotransmitter in the neuroendocrine system, playing a significant role in the control of neuroendocrine neurons in the hypothalamus. nih.govnih.gov It influences the release of hormones by acting on various receptors. nih.gov While the direct actions of D-glutamic acid in this system are still being elucidated, its structural similarity to L-glutamate and its presence in endocrine glands suggest it may have a modulatory role. nih.govnih.gov The metabolism of D-glutamic acid is handled by D-aspartate oxidase, which is present in various mammalian tissues. medchemexpress.com

Table 2: Distribution of D-Amino Acids in Endocrine Tissues

| D-Amino Acid | Endocrine Tissues Where Detected | Known/Suspected Roles | Reference |

|---|---|---|---|

| D-Aspartate | Pineal gland, pituitary gland, adrenal gland, testis | Regulation of hormone synthesis and release. | nih.govnih.govnih.gov |

| D-Serine | Hypothalamus | Modulation of NMDA receptors. | nih.gov |

| D-Alanine | Pituitary gland, pancreas | Potential role in blood glucose regulation. | nih.gov |

| D-Glutamic Acid | Generally low levels in most endocrine tissues | Modulator of neuronal transmission and hormonal secretion. | nih.govmedchemexpress.com |

Role in Oxidative Stress Response

D-glutamic acid has been shown to influence oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects.

In a study using the SH-SY5Y cell line, D-glutamic acid treatment led to a significant increase in oxidative stress markers. nih.govresearchgate.net However, this effect was effectively reduced by the neuropeptide Apelin-13, which suppressed oxidative stress and inflammatory responses. nih.govresearchgate.net This indicates that while D-glutamic acid can induce oxidative stress under certain conditions, this is a process that can be modulated by protective cellular mechanisms.

The metabolism of D-amino acids by oxidases, such as D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO), produces hydrogen peroxide (H₂O₂), a reactive oxygen species. nih.gov While D-glutamate is primarily metabolized by DDO, this metabolic process itself can contribute to the cellular pool of ROS. mdpi.com Elevated levels of H₂O₂ can lead to oxidative stress, which is implicated in various age-related pathologies. nih.gov

Conversely, some amino acids can act as antioxidants. For instance, L-glutamic acid, in combination with L-cysteine, has been shown to increase the content of glutathione (B108866) (GSH), a major antioxidant, and mitigate epinephrine-induced oxidative stress in rats. ukrbiochemjournal.org While this study focused on the L-isomer, it highlights the general involvement of glutamic acid in pathways related to oxidative stress. In some contexts, D-glutamic acid has also been observed to act as a reducing agent and a scavenger of free radicals. mdpi.com

Modulation of Glutathione Synthesis Pathways

Glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a crucial antioxidant in the body. mdpi.comnih.gov The synthesis of glutathione is a two-step enzymatic process, with the first step, the formation of γ-glutamylcysteine from glutamate and cysteine, being the rate-limiting step. nih.gov

Interestingly, free D-glutamate is recognized as a potent natural inhibitor of glutathione synthesis. hmdb.ca This inhibitory action may explain its localization in the liver, as circulating D-glutamate could potentially alter redox stability. hmdb.ca The synthesis of glutathione analogues using D-glutamic acid has been a subject of research to understand the structural requirements for the interaction with enzymes involved in glutathione metabolism. mdpi.comnih.gov

Studies on glutathione analogues have shown that modifications at the γ-glutamyl moiety, including the use of D-glutamic acid, can significantly affect the nucleophilic reactivity of the thiol group in the cysteine residue. nih.gov This demonstrates the importance of the stereochemistry of the glutamate residue in the function of glutathione and its analogues.

Table 3: Effect of Glutamic Acid Stereoisomers on Glutathione Synthesis

| Compound | Effect on Glutathione Synthesis | Mechanism/Observation | Reference |

|---|---|---|---|

| D-Glutamic Acid | Potent natural inhibitor | May alter redox stability by inhibiting a key antioxidant pathway. | hmdb.ca |

| L-Glutamic Acid | Precursor for synthesis | A constituent amino acid of glutathione. | nih.gov |

Broader Ecological and Physiological Contexts of D-Glutamic Acid

Beyond its specific roles in mammalian physiology, D-glutamic acid is found in a wide range of natural environments and is produced by various organisms, particularly bacteria. wikipedia.org In bacteria, D-glutamate is a crucial component for cross-linking in the peptidoglycan cell wall. wikipedia.org The release of extracellular D-amino acids by bacteria can also regulate the remodeling of their cell walls. wikipedia.org

In marine environments, D-amino acids produced by microbes play a significant role in carbon and energy cycles. wikipedia.org They can serve as a carbon and nitrogen source for marine organisms. wikipedia.org

In mammals, free D-glutamate is found in tissues at notable levels. hmdb.ca For example, it can account for a significant percentage of the total glutamate in the liver. hmdb.ca The presence of D-glutamic acid in food and its production by gut bacteria are potential sources of this compound in the body. mdpi.com It has been suggested that D-glutamate derived from gut bacteria could be a novel therapeutic avenue for certain neurological disorders. mdpi.com

Certain animal species have also evolved unique uses for D-glutamic acid. For instance, some eels are known to use it as a pheromone for chemical communication. hmdb.ca This highlights the diverse and sometimes unexpected physiological and ecological roles of this D-amino acid.

Research on D Glutamic Acid in Health and Disease States

Neurological and Psychiatric Disorders

D-glutamic acid, once considered a minor and biologically insignificant enantiomer of the ubiquitous L-glutamic acid, has emerged as a molecule of significant interest in the field of neuroscience. Its involvement in the modulation of critical neurotransmitter systems has implicated it in the pathophysiology of a range of neurological and psychiatric disorders. Research is progressively uncovering its role in disease pathogenesis and its potential as both a biomarker and a therapeutic target.

Recent studies have highlighted a potential link between D-glutamic acid and Alzheimer's disease (AD), a neurodegenerative disorder characterized by progressive cognitive decline. The pathology of AD is complex, involving the accumulation of β-amyloid plaques and neurofibrillary tangles. frontiersin.org Glutamate (B1630785), as the primary excitatory neurotransmitter, is crucial for learning and memory, but its excess can be neurotoxic. siumed.educlevelandclinic.org In AD, there is evidence of glutamate imbalance, which may contribute to neuronal death and memory loss. siumed.edu

Research has explored the levels of D-glutamic acid in patients with AD and mild cognitive impairment (MCI). One study found that plasma D-glutamate levels were significantly lower in individuals with MCI and AD compared to healthy controls. nih.govnih.gov A positive correlation was observed between D-glutamate levels and the Mini-Mental Status Examination (MMSE) score, a common measure of cognitive function. nih.govnih.gov These findings suggest that peripheral D-glutamate levels may reflect cognitive impairment and could serve as a potential biomarker for the detection of MCI and AD. nih.gov The accumulation of soluble amyloid-beta 42 (Aβ42), a key pathological hallmark of AD, may initiate this glutamate imbalance by causing neurons to release excessive amounts of glutamate. siumed.edu

| Cognitive State | Mean Plasma D-Glutamate Level (ng/mL) | Standard Deviation (ng/mL) |

|---|---|---|

| Healthy Controls | 1620.08 | 548.80 |

| Mild Cognitive Impairment (MCI) | 1097.79 | 283.99 |

| Alzheimer's Disease (AD) | 785.10 | 720.06 |

The glutamate hypothesis of schizophrenia posits that dysfunction in glutamatergic neurotransmission, particularly involving the N-methyl-D-aspartate (NMDA) receptor, plays a central role in the disorder's etiology. nih.govwikipedia.org Antagonists of the NMDA receptor, such as phencyclidine (PCP) and ketamine, can induce symptoms that closely resemble schizophrenia in healthy individuals and worsen them in patients. nih.govbohrium.comyoutube.com This has led to extensive research into the role of glutamate and its co-agonists, including D-serine and potentially D-glutamic acid, in the pathophysiology of schizophrenia. nih.gov

Parkinson's disease (PD) is primarily characterized by the loss of dopaminergic neurons in the substantia nigra. nih.gov However, there is growing evidence that glutamatergic excitotoxicity contributes to this neuronal degeneration. nih.govfrontiersin.org In PD, the depletion of dopamine (B1211576) leads to an overactivity of glutamatergic pathways in the basal ganglia, which can be toxic to the remaining dopaminergic neurons. nih.gov Abnormal clusters of the protein alpha-synuclein, a hallmark of PD, can induce an excessive release of glutamate from astrocytes, further contributing to this excitotoxicity. scripps.edu

Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors leads to neuronal damage and death. nih.govfrontiersin.orgnih.gov This process is a common pathway in many neurodegenerative diseases. nih.gov The primary mediators of excitotoxicity are the ionotropic glutamate receptors, particularly the NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov

The cascade of excitotoxicity is typically initiated by a prolonged presence of glutamate in the synaptic cleft. frontiersin.org This leads to the over-activation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) into the neuron. nih.govnih.gov This intracellular calcium overload triggers a number of detrimental downstream effects:

Activation of Degradative Enzymes: The excess calcium activates proteases, phospholipases, and endonucleases, which break down essential cellular components like proteins, membranes, and nucleic acids. nih.govnih.gov

Mitochondrial Dysfunction: The influx of calcium can damage mitochondria, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

Oxidative Stress: The overproduction of ROS leads to oxidative stress, causing further damage to cellular structures through lipid peroxidation and DNA damage. frontiersin.org

This cascade ultimately results in neuronal cell death through necrosis or apoptosis. frontiersin.org

| Initiating Event | Key Molecular Players | Cellular Consequences |

|---|---|---|

| Excessive Glutamate Release | NMDA Receptors, AMPA Receptors | Sustained Receptor Activation |

| Massive Calcium (Ca²⁺) Influx | Voltage-gated Ca²⁺ channels | Intracellular Ca²⁺ Overload |

| Enzyme Activation & Mitochondrial Dysfunction | Proteases, Phospholipases, Nitric Oxide Synthase | Cellular Damage, ATP Depletion, ROS Production |

| Oxidative Stress | Reactive Oxygen Species (ROS) | Lipid Peroxidation, DNA Damage |

| Neuronal Death | Apoptotic and Necrotic Pathways | Cell Lysis and Phagocytosis |

The brain-gut-microbiota axis represents a bidirectional communication system between the central nervous system, the gastrointestinal tract, and the trillions of microorganisms residing in the gut. mdpi.comnih.govmdpi.com Emerging research suggests that the gut microbiota can influence brain function and may play a role in neurological and psychiatric disorders. mdpi.com One of the mechanisms through which the gut microbiota may exert its influence is by modulating the availability of neurotransmitters and their precursors, including glutamate. mdpi.comnih.gov

Certain gut bacteria possess the enzyme glutamate racemase, which can convert L-glutamate into D-glutamate. nih.govmdpi.com This microbial production of D-glutamate could potentially influence glutamatergic neurotransmission in the brain. mdpi.com For instance, gut microbiota such as Corynebacterium glutamicum, Brevibacterium lactofermentum, and Brevibacterium avium are known to produce D-glutamate. nih.govmdpi.com Alterations in the composition of the gut microbiota have been observed in patients with AD, and it is hypothesized that these changes could affect glutamate metabolism and contribute to the disease process. nih.govmdpi.com For example, Bacteroides vulgatus and Campylobacter jejuni can affect glutamate metabolism. nih.govmdpi.com This interplay highlights a complex relationship where gut-derived D-glutamic acid might impact cognitive function and neurodegeneration. mdpi.com

Antimicrobial Research and Drug Development Strategies

Beyond its role in the nervous system, D-glutamic acid and its polymers are being investigated for their antimicrobial properties and potential applications in drug development. D-amino acids are components of the peptidoglycan cell wall of bacteria, making the enzymes involved in their synthesis and incorporation potential targets for antibacterial agents. nih.gov

Poly-γ-glutamic acid (γ-PGA), a naturally occurring biopolymer composed of D- and/or L-glutamic acid units, has shown promise as an antimicrobial agent. nih.govfrontiersin.org Studies have demonstrated the antibacterial effects of γ-PGA against various pathogens. nih.govmdpi.com For instance, γ-PGA has shown inhibitory effects against Staphylococcus aureus and Listeria monocytogenes. nih.gov The antimicrobial activity of γ-PGA can be influenced by its molecular weight. nih.gov

Furthermore, γ-PGA is being explored as a drug delivery system due to its biocompatibility, biodegradability, and non-toxic properties. nih.gov It can be formulated into micro- or nanoparticles to encapsulate and deliver antimicrobial agents, potentially enhancing their efficacy and reducing side effects. nih.gov The development of glutamic acid-based derivatives that can inhibit bacterial enzymes essential for cell wall synthesis, such as MurD and MurE ligases, represents a promising strategy for creating new antimicrobial drugs. nih.gov

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Streptococcus pyogenes | 0.2 |

| Staphylococcus aureus | 0.4 |

| Escherichia coli | 1.6 |

| Klebsiella pneumoniae | 3.2 |

Targeting Bacterial Cell Wall Synthesis as an Antimicrobial Approach

D-glutamic acid is an indispensable component of peptidoglycan (murein), the primary structural element of the bacterial cell wall. nih.gov This rigid layer is crucial for maintaining cell integrity and shape, making its synthesis pathway an attractive target for antimicrobial agents, as it is absent in humans. nih.gov The biosynthesis of peptidoglycan is a multi-stage process, with key steps occurring in the cytoplasm. mdpi.commicrobenotes.com In this initial phase, a series of enzymes known as Mur ligases (MurC, MurD, MurE, and MurF) sequentially add amino acids to the precursor molecule UDP-N-acetylmuramic acid (UDP-MurNAc). microbenotes.com

Specifically, the MurD ligase is responsible for the ATP-dependent addition of D-glutamic acid to UDP-MurNAc-L-alanine. nih.gov Subsequently, the MurE ligase adds meso-diaminopimelic acid (in most Gram-negative bacteria) or L-lysine (in most Gram-positive bacteria) to the growing peptide chain. The central role of D-glutamic acid in this process makes the enzymes that incorporate it, particularly MurD and MurE, prime targets for the development of novel antibiotics. nih.gov Researchers have explored various compounds that can inhibit these enzymes, thereby disrupting cell wall construction and leading to bacterial lysis. nih.govbiomol.com

Inhibitors of these ligases are designed to mimic the natural substrates or the transition states of the enzymatic reaction. For instance, certain sulfonamide derivatives have been shown to be competitive inhibitors with respect to D-glutamic acid, effectively blocking the MurD ligase. nih.gov The inhibition of MurD and MurE has been demonstrated in various bacterial species, including Escherichia coli and Staphylococcus aureus. nih.gov The incorporation of exogenous D-amino acids can also disrupt the normal cross-linking of the peptidoglycan strands, compromising the cell wall's strength. nih.gov

| Enzyme Target | Bacterial Species | Inhibitor Type/Example | Observed Effect (IC₅₀) | Reference |

|---|---|---|---|---|

| MurD Ligase | E. coli | Cyclic non-residue peptide | 0.62 - 1.5 mmol/l | nih.gov |

| MurD Ligase | E. coli | 5-benzylidenethiazolidin-4-one derivative | ~28 µM | nih.gov |

| MurD Ligase | E. coli | D-glutamic acid-based inhibitor | 8.2 µM | nih.gov |

| MurD Ligase | S. aureus | D-glutamic acid-based inhibitor | 6.4 µM | nih.gov |

| MurE Ligase | E. coli | D-glutamic acid-based inhibitor | 180 µM | nih.gov |

| MurE Ligase | S. aureus | D-glutamic acid-based inhibitor | 17 µM | nih.gov |

Design and Development of Novel Antimicrobial Peptides

Antimicrobial peptides (AMPs) are key components of the innate immune system in a wide range of organisms and represent a promising class of therapeutics against pathogenic microbes. nih.gov The design of synthetic AMPs often involves modifying naturally occurring sequences to enhance their potency, stability, and selectivity. nih.gov One successful strategy is the incorporation of D-amino acids, such as D-glutamic acid, into peptide sequences. Since naturally occurring proteases are stereospecific for L-amino acids, substituting them with their D-isomers can significantly increase the peptide's resistance to enzymatic degradation, thereby prolonging its active lifespan in biological fluids. researchgate.netnih.gov

While most AMPs are cationic, a number of anionic peptides also exhibit antimicrobial properties. nih.gov These peptides are often rich in acidic amino acids like D-glutamic acid and aspartic acid. nih.govnih.gov Their mechanism can involve disrupting the microbial cell membrane, though they sometimes display enhanced potency when used synergistically with cationic AMPs or in the presence of divalent cations like Zn²⁺. nih.gov

Furthermore, the specific arrangement of L- and D-amino acids can induce unique secondary structures that are crucial for antimicrobial activity. For example, Gramicidin A, a well-known AMP composed of alternating L- and D-amino acids, forms a distinct helical structure (a β-helix) that creates pores in bacterial membranes. jst.go.jp Inspired by this, researchers have designed novel peptides with alternating L- and D-residues to create stable, amphipathic structures that can selectively interact with and disrupt microbial membranes while showing minimal toxicity to mammalian cells. researchgate.netjst.go.jp The inclusion of D-amino acids expands the structural possibilities for peptide design, leading to the development of potent and highly specific antimicrobial agents. researchgate.net

| Design Strategy | Rationale/Advantage | Example/Principle | Reference |

|---|---|---|---|

| Incorporation of D-amino acids | Increases stability against protease degradation. | Reverses the stereochemistry of the peptide backbone, preventing recognition by natural enzymes. | researchgate.netnih.gov |

| Use of anionic peptides | Provides an alternative mechanism of action to cationic AMPs. | Peptides rich in glutamic and aspartic acid can disrupt microbial membranes, often with synergistic effects. | nih.govnih.gov |

| Alternating L- and D-amino acids | Creates unique, stable helical structures. | Mimics structures like the β-helix of Gramicidin A, which forms pores in membranes. | jst.go.jp |

| Amphipathic design | Enhances interaction with and disruption of microbial cell membranes. | Segregates hydrophobic and hydrophilic (including charged D-glutamic acid) residues on opposite faces of the peptide structure. | nih.gov |

Other Biomedical Research Areas

Applications in Tissue Engineering and Biodegradable Materials Research

In the field of tissue engineering, the goal is to develop biological substitutes that can restore, maintain, or improve tissue function. annals.edu.sg This often involves the use of a scaffold, a three-dimensional structure that supports cell adhesion and growth, eventually degrading as new tissue is formed. annals.edu.sg Biodegradable polymers are frequently used for this purpose, and materials based on glutamic acid have shown significant promise. mdpi.comnih.gov

Poly(L-glutamic acid) (PGA) is a biodegradable polypeptide that breaks down into glutamic acid, a natural component of the body. mdpi.com This biocompatibility, combined with a lack of immunogenicity, makes it an attractive candidate for biomedical applications. mdpi.com The carboxyl groups in PGA's side chains can be easily functionalized, allowing for the attachment of cells or bioactive molecules and enhancing the material's hydrophilicity. mdpi.com

Researchers have synthesized novel biodegradable elastomers by incorporating glutamic acid into polyester (B1180765) networks. For example, poly(xylitol glutamate sebacate) (PXGS) is a bioelastomer created through the polycondensation of xylitol, sebacic acid, and glutamic acid. mdpi.com The inclusion of glutamic acid was found to increase the material's elongation at break and its in vitro degradation rate without compromising its tensile strength. mdpi.com Similarly, incorporating L-glutamic acid into a poly(glycerol sebacate) (PGS) network to form poly(glycerol sebacate (B1225510) glutamate) (PGSE) can modify the material's properties. nih.gov These glutamic acid-based polymers offer a large range of tunable mechanical and biodegradable properties, making them highly versatile for soft tissue engineering applications. mdpi.com Another innovative application is the development of a mussel-inspired tissue adhesive hydrogel composed of poly(γ-glutamic acid) and dopamine, which demonstrates exceptionally strong adhesion to wet tissues. rsc.org

| Material | Composition | Key Property Improvement with Glutamic Acid | Potential Application | Reference |

|---|---|---|---|---|

| Poly(xylitol glutamate sebacate) (PXGS) | Xylitol, Sebacic Acid, Glutamic Acid | Increased elongation at break and hydrophilicity. | Soft tissue engineering | mdpi.com |

| Poly(glycerol sebacate glutamate) (PGSE) | Glycerol, Sebacic Acid, L-glutamic Acid | Formation of peptide bonds to potentially retard degradation rate. | Tissue engineering scaffolds | nih.gov |

| Poly(L-glutamic acid) (PLGA)-based composite hydrogel | Poly(L-glutamic acid) | Good toughness and self-healing ability. | Repair of load-bearing tissues | rsc.org |

| Poly(γ-glutamic acid)–dopamine (γ-PGA–DA) hydrogel | Poly(γ-glutamic acid), Dopamine | Strong wet tissue adhesion and hemostatic ability. | Surgical adhesive and hemostatic material | rsc.org |

Investigations in Cancer Pathophysiology

The metabolism of cancer cells is fundamentally reprogrammed to support their rapid proliferation and survival. nih.gov While glucose has long been recognized as a primary fuel for tumors, research has revealed that many cancer cells also exhibit a strong dependence on the amino acid glutamine, a state often referred to as "glutamine addiction". nih.govauctoresonline.org Glutamic acid and glutamine are readily interconvertible in the body, and both play crucial roles in cancer cell pathophysiology. nih.govresearchgate.net

In many tumors, glutamine is a primary mitochondrial substrate. nih.gov It serves multiple essential functions: it acts as a nitrogen donor for the synthesis of nucleotides (purines and pyrimidines) and other amino acids, and as a carbon source to replenish the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. nih.govauctoresonline.orgnih.gov This metabolic pathway, termed glutaminolysis, provides cancer cells with the necessary energy and building blocks for macromolecular synthesis. auctoresonline.org Furthermore, glutamine metabolism supports the production of NADPH, which is vital for maintaining redox balance and protecting cancer cells from oxidative stress. nih.gov

The high consumption rate of glutamine by cancer cells often leads to its depletion within the tumor microenvironment. auctoresonline.orgnih.gov To survive, cancer cells have developed adaptations, such as upregulating enzymes that can synthesize glutamine or increasing the expression of specific transporters to scavenge it from their surroundings. auctoresonline.orghealthline.com This profound reliance on the glutamine/glutamic acid axis for biosynthesis and energy regulation makes the enzymes and transporters involved in glutamine metabolism potential targets for cancer therapy. nih.gov

Renal Excretion and Elimination Pathways

The elimination of metabolic byproducts and xenobiotics from the body is a critical physiological process, with the kidneys playing a central role. nih.gov The renal elimination of a substance like glutamic acid involves several key mechanisms: glomerular filtration, tubular secretion, and tubular reabsorption. ovid.commhmedical.com

As blood passes through the glomerulus, water and small solutes, including free amino acids like glutamic acid, are filtered out to form a filtrate. mhmedical.com As this filtrate travels through the renal tubules, essential substances are reabsorbed back into the blood, while waste products are further secreted into the tubule. mhmedical.com The polarity and charge of a molecule are critical for its renal excretion; polar (water-soluble) compounds are more readily eliminated in the urine. nih.gov

Amino acids are typically conserved by the body through highly efficient reabsorption mechanisms in the proximal tubule. However, the kidneys also play a role in amino acid metabolism and the regulation of acid-base balance. For instance, the urinary excretion of glutamate is linked to urinary pH. nih.gov Glutamate is a key substrate for renal ammoniagenesis, a process where ammonia (B1221849) is synthesized in the kidney cells. This ammonia helps to buffer protons in the urine, thereby regulating urinary pH. nih.gov Studies have shown that a reduction in the urinary excretion of glutamate, but not glutamine, can lead to a decrease in urinary pH. nih.gov This indicates that the renal handling and metabolism of glutamic acid are integral to systemic physiological regulation.

Advanced Methodologies for D Glutamic Acid Research

Analytical Techniques for Detection, Quantification, and Stereoisomeric Discrimination

Accurate detection and quantification of D-glutamic acid in complex biological matrices are challenging due to the high abundance of its L-form. Consequently, highly selective and sensitive analytical methods are required.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of D- and L-amino acid enantiomers. sigmaaldrich.com This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographyonline.com Crown-ether and macrocyclic glycopeptide-based CSPs are particularly effective for resolving underivatized amino acids like glutamic acid. sigmaaldrich.comchromatographyonline.com

When coupled with Mass Spectrometry (MS), HPLC (LC-MS) provides a powerful tool for both sensitive and selective quantification based on the mass-to-charge ratio (m/z) of the target molecule. helixchrom.com This combination allows for the reliable identification and measurement of trace amounts of D-glutamic acid in complex samples such as plasma and urine. researchgate.net Two-dimensional HPLC systems can further enhance separation and quantification in particularly complex biological samples. researchgate.net

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Detection Method | Key Finding | Reference |

|---|---|---|---|---|

| Crown-ether based (e.g., ChiroSil® SCA(-)) | 84% Methanol / 16% Water, 5 mM Perchloric Acid | HPLC | Achieved baseline enantiomeric resolution of D- and L-glutamic acid in under 10 minutes. | chromatographyonline.com |

| Macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T) | Water:Methanol:Formic Acid | LC-MS compatible | A single mobile phase system can resolve most common amino acid enantiomers, including glutamic acid. | sigmaaldrich.com |

| Zwitterionic and Crown Ether (Serially Connected) | Gradient of Water:TFA and Acetonitrile:Ethanol:TFA | LC-MS/MS | Simultaneous enantioseparation of most proteinogenic amino acids, including isomeric and isobaric ones. | ankara.edu.tr |

Enzymatic assays offer a high degree of specificity for quantifying D-amino acids. nih.gov These methods are often simpler, more rapid, and less expensive than chromatographic techniques, making them suitable for analyzing large numbers of samples simultaneously. researchgate.net The principle relies on enzymes that act specifically on the D-enantiomer. While the widely used D-amino acid oxidase (DAAO) is not active on acidic D-amino acids like D-glutamate, other enzymes can be utilized. frontiersin.orgfrontiersin.org

For instance, D-aspartate oxidase (DDO) exhibits activity towards D-glutamate and can be used in assays. researchgate.net These assays are often coupled, where the product of the first enzymatic reaction (e.g., hydrogen peroxide or ammonium) is measured in a subsequent reaction. researchgate.netfrontiersin.orgfrontiersin.org For example, the hydrogen peroxide produced can be detected using peroxidase, while ammonium (B1175870) can be quantified using glutamate (B1630785) dehydrogenase (GDH), which catalyzes a reaction involving the conversion of NADH to NAD+, a change that can be monitored spectrophotometrically. researchgate.netfrontiersin.org

Spectrophotometric and fluorometric methods are common detection techniques that form the final step of many enzymatic assays for D-glutamic acid. researchgate.net Glutamate dehydrogenase-based assays, for example, measure the decrease in absorbance at 340 nm as NADH is consumed. elabscience.com The amount of D-glutamic acid is directly proportional to the change in NADH concentration.

In addition to coupled enzymatic reactions, direct derivatization can be employed to enhance detection. A fluorescent labeling reagent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), can be reacted with amino acids. The resulting fluorescent derivatives are then separated by HPLC and detected with high sensitivity using a fluorescence detector. researchgate.net Similarly, derivatization with ortho-phthalaldehyde (OPA) creates a product with enhanced absorbance properties, allowing for reliable spectrophotometric quantification. jhrlmc.com

| Method Type | Key Enzyme / Reagent | Principle of Detection | Reference |

|---|---|---|---|

| Enzymatic / Spectrophotometric | D-Aspartate Oxidase (DDO) coupled with Glutamate Dehydrogenase (GDH) | Measures the change in NADH absorbance at 340 nm. | researchgate.net |

| Enzymatic / Colorimetric | L-Glutamate Oxidase and Peroxidase | Monitors H₂O₂ liberated from enzymatic action via a chromogenic reagent. | researchgate.net |

| Fluorometric | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Derivatization of the amino acid to form a fluorescent compound detected after HPLC separation. | researchgate.net |

| Spectrophotometric | Ortho-phthalaldehyde (OPA) | Derivatization enhances absorbance for direct spectrophotometric measurement. | jhrlmc.com |

Isotopic Labeling and Tracing Studies for Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. wikipedia.org By replacing atoms (such as carbon, hydrogen, or nitrogen) with their stable isotopes (e.g., ¹³C, ²H, or ¹⁵N), researchers can track the incorporation of these labeled precursors into D-glutamic acid and its subsequent conversion into other metabolites. chempep.com

These tracing studies are crucial for elucidating the metabolic pathways involved in the synthesis and degradation of D-glutamic acid. For example, by providing cells with ¹³C-labeled L-glutamic acid, one can determine the activity of glutamate racemase by measuring the formation of ¹³C-labeled D-glutamic acid. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical tools used to detect and quantify the labeled isotopomers, providing detailed insights into metabolic fluxes and pathway dynamics. nih.gov Deuterium-labeled D,L-glutamic acid is also commonly used as an internal standard for accurate quantification in MS-based analyses. lumiprobe.com

Genetic Engineering and Molecular Biology Approaches

Molecular biology techniques, particularly the manipulation of genes, have been instrumental in characterizing the functional roles of enzymes involved in D-glutamic acid metabolism.

The primary enzyme responsible for synthesizing D-glutamic acid in many bacteria is glutamate racemase (MurI), which catalyzes the interconversion of L-glutamate and D-glutamate. wikipedia.org To understand its physiological importance, researchers employ gene deletion (knockout) and overexpression strategies.

Studies in Mycobacterium smegmatis have shown that deleting the murI gene results in an inability to grow without an external supply of D-glutamate, demonstrating that the enzyme is essential for providing the D-glutamate required for peptidoglycan cell wall synthesis. nih.gov Interestingly, suppressor mutants can arise where the overexpression of another enzyme, a D-amino acid transaminase, compensates for the loss of glutamate racemase activity by producing D-glutamate from D-alanine. nih.gov

Conversely, overexpressing genes involved in the synthesis of L-glutamate, the precursor for D-glutamate, can lead to increased production of amino acids. For example, upregulating the expression of the gene for glutamate dehydrogenase (gdh) in Corynebacterium glutamicum can enhance the metabolic flux towards glutamate synthesis. mdpi.com These genetic manipulation studies are fundamental to both understanding the function of specific genes and for metabolic engineering applications aimed at the production of valuable compounds. nih.govnih.gov

Site-Directed Mutagenesis for Enzyme Mechanism Elucidation

Site-directed mutagenesis is a powerful technique used to make specific and intentional changes to the DNA sequence of a gene, resulting in targeted modifications to the protein it encodes. This method is instrumental in elucidating the mechanisms of enzymes involved in D-glutamic acid metabolism by allowing researchers to probe the function of individual amino acid residues.

A prime example of this technique's application is in the study of glutamate racemase, the enzyme responsible for converting L-glutamic acid to D-glutamic acid, a crucial component of the bacterial cell wall. nih.govebi.ac.ukwikipedia.org Through site-directed mutagenesis, researchers have identified key cysteine residues within the active site of glutamate racemase from Escherichia coli that are essential for its catalytic activity. nih.gov Substitution of these cysteine residues with other amino acids, such as serine, was shown to significantly impact the enzyme's ability to catalyze the racemization reaction, thereby confirming their role as acid/base catalysts in the proposed two-base reaction mechanism. nih.govebi.ac.uk